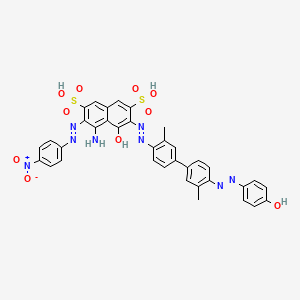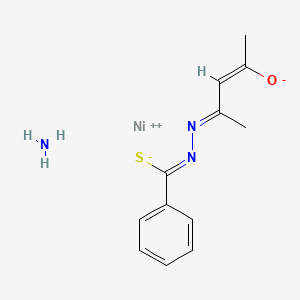
(2,4-Pentanedione thiobenzoylhydrazonato)ammino-nickel(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Pentanedione thiobenzoylhydrazonato)ammino-nickel(II): is a coordination compound that features a nickel(II) ion coordinated to a thiobenzoylhydrazonato ligand derived from 2,4-pentanedione
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Pentanedione thiobenzoylhydrazonato)ammino-nickel(II) typically involves the reaction of 2,4-pentanedione with thiobenzoylhydrazine to form the thiobenzoylhydrazonato ligand. This ligand is then reacted with a nickel(II) salt, such as nickel(II) acetate, in the presence of an amine, such as ammonia, to form the final complex. The reaction is usually carried out in an organic solvent, such as ethanol, under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (2,4-Pentanedione thiobenzoylhydrazonato)ammino-nickel(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Substitution reactions often require the presence of a coordinating solvent, such as acetonitrile, and may be facilitated by heating.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) complexes. Substitution reactions can result in a variety of nickel complexes with different ligands .
Applications De Recherche Scientifique
Chemistry: In chemistry, (2,4-Pentanedione thiobenzoylhydrazonato)ammino-nickel(II) is studied for its catalytic properties. It can act as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions .
Biology and Medicine: It has been investigated for its cytotoxic activity against cancer cells and its ability to inhibit specific enzymes .
Industry: In industry, (2,4-Pentanedione thiobenzoylhydrazonato)ammino-nickel(II) can be used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis .
Mécanisme D'action
The mechanism by which (2,4-Pentanedione thiobenzoylhydrazonato)ammino-nickel(II) exerts its effects involves coordination to target molecules through its nickel center. The nickel ion can interact with various substrates, facilitating catalytic reactions or binding to biological targets. The thiobenzoylhydrazonato ligand also plays a role in stabilizing the complex and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Nickel(II) acetylacetonate: Another nickel complex with a similar ligand structure.
Nickel(II) bis(thiosemicarbazone): A nickel complex with thiosemicarbazone ligands.
Nickel(II) salen: A well-known nickel complex with a tetradentate salen ligand.
Uniqueness: (2,4-Pentanedione thiobenzoylhydrazonato)ammino-nickel(II) is unique due to the presence of the thiobenzoylhydrazonato ligand, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity and selectivity compared to other nickel complexes .
Propriétés
Numéro CAS |
132829-29-9 |
|---|---|
Formule moléculaire |
C12H15N3NiOS |
Poids moléculaire |
308.03 g/mol |
Nom IUPAC |
azane;nickel(2+);(NE,Z)-N-[(Z)-4-oxidopent-3-en-2-ylidene]benzenecarbohydrazonothioate |
InChI |
InChI=1S/C12H14N2OS.H3N.Ni/c1-9(8-10(2)15)13-14-12(16)11-6-4-3-5-7-11;;/h3-8,15H,1-2H3,(H,14,16);1H3;/q;;+2/p-2/b10-8-,13-9+;; |
Clé InChI |
NXHXXIBYHYGKIV-UHIUVHHLSA-L |
SMILES isomérique |
C/C(=C/C(=N/N=C(/C1=CC=CC=C1)\[S-])/C)/[O-].N.[Ni+2] |
SMILES canonique |
CC(=CC(=NN=C(C1=CC=CC=C1)[S-])C)[O-].N.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


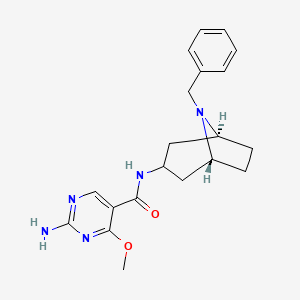
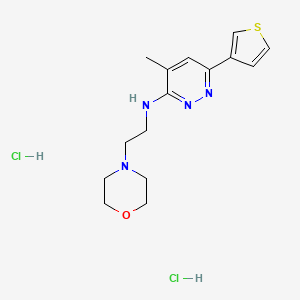

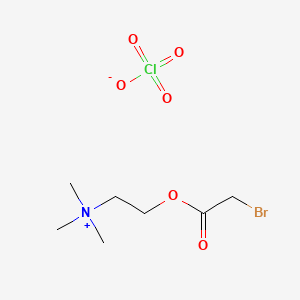

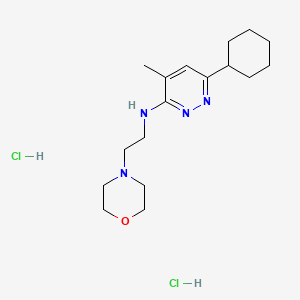
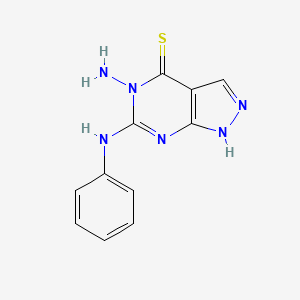
![5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12730310.png)
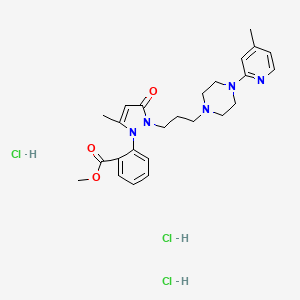


![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)
![[(2R)-2-hydroxyoctacosyl] dihydrogen phosphate](/img/structure/B12730355.png)
